molecular formula C12H21N7O3 B1336825 H-His-Arg-OH CAS No. 77369-21-2

H-His-Arg-OH

Cat. No. B1336825
CAS RN: 77369-21-2
M. Wt: 311.34 g/mol
InChI Key: NIKBMHGRNAPJFW-IUCAKERBSA-N
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Description

“H-His-Arg-OH” is a dipeptide composed of the amino acids histidine (His) and arginine (Arg) . It has a molecular formula of C12H21N7O3 and a molecular weight of 311.34 .


Synthesis Analysis

The synthesis of peptides like “H-His-Arg-OH” often involves solid-phase peptide synthesis (SPPS), which has been subject to significant efforts to identify more environmentally benign and less hazardous alternatives . A study has shown that green binary solvent mixtures can be viable alternatives to DMF in SPPS . Another study demonstrated the incorporation of side-chain unprotected arginine and tyrosine into the target peptide chain on solid supports .


Molecular Structure Analysis

The molecular structure of “H-His-Arg-OH” consists of 12 carbon atoms, 21 hydrogen atoms, 7 nitrogen atoms, and 3 oxygen atoms . The structure of the molecule is influenced by the properties of the constituent amino acids. Histidine, for example, is known for its versatility in molecular interactions due to its unique molecular structure .


Chemical Reactions Analysis

The Edman degradation is a method used for peptide sequencing, which involves cleaving one amino acid at a time from an end of the peptide chain . This method could potentially be used to analyze the chemical reactions involving “H-His-Arg-OH”.

Scientific Research Applications

Melanocortin Receptor Research

The compound “H-His-Arg-OH” has been used in the study of melanocortin receptors, specifically MC3R and MC4R . The tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH2, which includes “H-His-Arg-OH”, is an MC3R agonist/MC4R antagonist ligand . This research could lead to the design of new MC3R-selective ligands, potentially useful for treating metabolic disorders .

Peptide Synthesis

“H-His-Arg-OH” is a building block in peptide synthesis . It can be used in the production of various peptides, which have wide-ranging applications in biological research and drug development .

Appetite Modulation

Research has shown that MC4R-selective agonists, which can be derived from “H-His-Arg-OH”, have been utilized as appetite modulating agents . This could have significant implications for the treatment of obesity and other metabolic disorders .

Energy Homeostasis

The MC3R and MC4R, which “H-His-Arg-OH” is involved with, play a role in regulating energy homeostasis . Understanding these mechanisms could lead to new treatments for a variety of conditions related to energy balance, including diabetes and metabolic syndrome .

G Protein-Coupled Receptor (GPCR) Research

“H-His-Arg-OH” is involved in the study of G protein-coupled receptors (GPCRs), a large protein family of receptors that detect molecules outside the cell and activate internal signal transduction pathways . GPCRs are a common target in the development of new pharmaceuticals .

Steroidogenesis

Melanocortin receptors, which “H-His-Arg-OH” is involved with, play a role in steroidogenesis . This process, the biological synthesis of steroids, is crucial for many physiological functions, including the immune response and regulation of inflammation .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling "H-His-Arg-OH" . Personal protective equipment and chemical impermeable gloves are recommended .

Future Directions

Research on Arg-rich ultra-short cationic lipopeptides suggests potential antimicrobial activity, indicating a possible future direction for "H-His-Arg-OH" . Additionally, the use of green binary solvent mixtures in solid-phase peptide synthesis presents an environmentally friendly alternative for peptide synthesis .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O3/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKBMHGRNAPJFW-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314774
Record name L-Histidyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

H-His-Arg-OH

CAS RN

77369-21-2
Record name L-Histidyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77369-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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